molecular formula C6H5N3 B071554 3H-Imidazo[4,5-c]pyridine CAS No. 170245-15-5

3H-Imidazo[4,5-c]pyridine

Cat. No.: B071554
CAS No.: 170245-15-5
M. Wt: 119.12 g/mol
InChI Key: UBOOKRVGOBKDMM-UHFFFAOYSA-N
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Description

3H-Imidazo[4,5-c]pyridine is a heterocyclic compound that features a fused imidazole and pyridine ring system. This structural motif is significant due to its resemblance to purines, which are essential components of nucleic acids. The unique arrangement of nitrogen atoms within the rings imparts distinct chemical and biological properties, making it a valuable scaffold in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3H-Imidazo[4,5-c]pyridine can be synthesized through various methods. One common approach involves the cyclocondensation of 2,3-diaminopyridine with carboxylic acid derivatives. For instance, the reaction of 2,3-diaminopyridine with acetic anhydride leads to the formation of the imidazo[4,5-c]pyridine ring . Another method includes the use of N,N-dimethylformamide (DMF) and hexamethyldisilazane (HMDS) as reagents under transition-metal-free conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yields and purity. The use of readily available starting materials and efficient reaction conditions is crucial for large-scale synthesis. Methods involving cyclocondensation and oxidative cyclization are commonly adapted for industrial purposes .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The electron-rich nature of the imidazo[4,5-c]pyridine ring facilitates electrophilic substitution, particularly at positions activated by nitrogen lone pairs.

Reaction Reagents/Conditions Products Key Findings
NitrationHNO₃, H₂SO₄, 0–5°C5-Nitro-3H-imidazo[4,5-c]pyridineNitration occurs regioselectively at the 5-position due to electron-donating effects of adjacent nitrogens.
SulfonationH₂SO₄, SO₃, 100°C5-Sulfo-3H-imidazo[4,5-c]pyridineEnhanced water solubility for pharmaceutical formulations.
HalogenationCl₂, FeCl₃ (cat.), RT5-Chloro-3H-imidazo[4,5-c]pyridineChlorination at the 5-position enables further cross-coupling reactions.

Oxidation and Reduction

The compound undergoes redox reactions at both the imidazole and pyridine moieties.

Reaction Reagents/Conditions Products Key Findings
Oxidation of ImidazoleH₂O₂, AcOH, 60°C3H-Imidazo[4,5-c]pyridine 5-oxideForms stable N-oxide derivatives with enhanced hydrogen-bonding capacity.
Pyridine Ring ReductionH₂, Pd/C (10%), EtOH, 50°C4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridineSaturation of the pyridine ring alters electronic properties for kinase inhibition .

Cyclization and Ring Expansion

Cyclization reactions are pivotal for constructing fused heterocycles.

Reaction Reagents/Conditions Products Key Findings
Microwave-Assisted CyclizationDMF, HMDS, MW (150°C, 30 min)2-Aryl-3H-imidazo[4,5-c]pyridinesHigh yields (75–90%) under solvent-free conditions .
Pictet–Spengler ReactionHistamine, aldehydes, HCl (cat.)Tetrahydroimidazo[4,5-c]pyridinesForms β-carboline analogs with neuropharmacological activity .

Nucleophilic Substitution

The chlorine atom at the 5-position (in derivatives like 5-chloro-3H-imidazo[4,5-c]pyridine) is highly reactive.

Reaction Reagents/Conditions Products Key Findings
SNAr with AminesK₂CO₃, DMF, 80°C5-Amino-3H-imidazo[4,5-c]pyridineEnables functionalization for kinase inhibitors (e.g., CDK2 IC₅₀ = 21 nM) .
Thiol SubstitutionNaSH, EtOH, reflux5-Mercapto-3H-imidazo[4,5-c]pyridineThiol derivatives exhibit antioxidant properties (FRAP activity up to 2,485.5 μM TE) .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the core structure.

Reaction Reagents/Conditions Products Key Findings
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, dioxane, 100°C5-Aryl-3H-imidazo[4,5-c]pyridinesBroad substrate scope for anticancer agents (e.g., IC₅₀ = 1.8–3.2 μM against HeLa) .
Buchwald–HartwigPd₂(dba)₃, Xantphos, t-BuONaN-Alkylated derivativesEnhances solubility and bioavailability for CNS-targeted drugs .

Biological Activity of Reaction Products

Derivatives synthesized via these reactions exhibit notable pharmacological profiles:

Derivative Activity Target/Mechanism Potency (IC₅₀/EC₅₀)
5-Cyano-3H-imidazo[4,5-c]pyridineAnticancer (CDK2 inhibition)Cyclin-dependent kinase 221 nM
5-(4-Chlorophenyl)-3H-imidazo[4,5-c]pyridineAnti-inflammatoryCOX-2 inhibition9.2 μM
Tetrahydroimidazo[4,5-c]pyridineAntiviral (Ebola)VP35–NP interactionEC₅₀ = 0.18 μM

Key Research Advancements

  • Microwave-Assisted Synthesis : Reduced reaction times from 12 hours to 30 minutes with yields exceeding 85% .
  • Regioselective Functionalization : Directed lithiation at the 2-position enables precise introduction of substituents.
  • Green Chemistry : Water-isopropanol solvent systems minimize environmental impact .

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₁₁H₈N₄
Molecular Weight: 196.21 g/mol
IUPAC Name: 2-pyridin-2-yl-3H-imidazo[4,5-c]pyridine

The compound's structure features a fused imidazole and pyridine ring, contributing to its unique chemical reactivity and biological properties.

Medicinal Chemistry

3H-Imidazo[4,5-c]pyridine derivatives have been investigated for their potential as therapeutic agents in various diseases:

  • Cancer Treatment: Compounds derived from this compound have shown promise as anti-cancer agents. For instance, they can inhibit specific kinases involved in cancer cell proliferation. Research indicates that modifications to the imidazo[4,5-c]pyridine structure can enhance its efficacy against different cancer types, including leukemia and solid tumors .
  • Neurological Disorders: Some derivatives act as positive allosteric modulators of GABA_A receptors, suggesting potential applications in treating anxiety and other neurological disorders .
  • Anti-inflammatory Effects: Certain compounds have demonstrated anti-inflammatory properties by modulating pathways such as NF-kB, which plays a crucial role in immune responses .

The biological activities of this compound include:

  • Kinase Inhibition: These compounds have been studied for their ability to inhibit various kinases (e.g., GSK-3), which are critical in multiple signaling pathways related to cell growth and survival .
  • Antimicrobial Properties: Some derivatives exhibit antimicrobial activity against pathogens like Porphyromonas gingivalis, suggesting their use in treating infections .

Data Table of Applications

Application AreaSpecific Use CasesReferences
Cancer TreatmentInhibition of kinases for tumor growth
Neurological DisordersModulation of GABA_A receptors
Anti-inflammatoryNF-kB pathway modulation
Antimicrobial ActivityInhibition of P. gingivalis

Case Study 1: Anti-Cancer Activity

A study explored the synthesis of a series of imidazo[4,5-c]pyridine derivatives that selectively inhibited B-Raf kinase. These compounds were evaluated for their cytotoxicity against various cancer cell lines, demonstrating significant anti-proliferative effects . The structural modifications led to enhanced potency and selectivity.

Case Study 2: Neuropharmacology

Research focused on the development of imidazo[4,5-c]pyridine derivatives as GABA_A receptor modulators revealed their potential in treating anxiety disorders. The study highlighted the importance of structural variations on the pharmacological profile of these compounds .

Mechanism of Action

The mechanism of action of 3H-Imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as GABA A receptor agonists, influencing neurotransmission in the central nervous system. Others inhibit enzymes like aromatase, impacting hormone synthesis. The compound’s ability to modulate various cellular pathways makes it a versatile tool in pharmacological research .

Comparison with Similar Compounds

3H-Imidazo[4,5-c]pyridine can be compared with other imidazopyridine derivatives, such as:

  • Imidazo[1,5-a]pyridine
  • Imidazo[4,5-b]pyridine
  • Imidazo[1,2-a]pyridine

These compounds share a similar fused ring structure but differ in the position of the nitrogen atoms and the overall ring arrangement. The unique positioning of nitrogen atoms in this compound contributes to its distinct chemical reactivity and biological activity .

Biological Activity

3H-Imidazo[4,5-c]pyridine is a significant heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological potential, and recent research findings.

Chemical Structure and Synthesis

This compound is characterized by a fused imidazole and pyridine ring structure. The synthesis of this compound often involves cyclization reactions from simpler precursors, typically utilizing methods such as the reaction of malononitrile with appropriate amines or other nucleophiles to form the imidazo[4,5-c]pyridine framework .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Research has shown that derivatives of this compound can act as potent inhibitors of CDK2, crucial for cell cycle regulation. For instance, a synthesized compound demonstrated an IC50 value of 21 nM against CDK2, indicating strong inhibitory potential .
  • Modulation of Immune Responses : Compounds derived from this scaffold have been identified as modulators of the NF-kappaB signaling pathway. By inhibiting IKK-ε and TBK1 enzymes, these compounds can enhance immune responses and reduce inflammation .
  • Anti-Cancer Activity : Various studies have reported that this compound derivatives exhibit anti-proliferative effects against multiple cancer cell lines. For example, specific derivatives have shown IC50 values less than 1 µM in inhibiting cancer cell proliferation .

Pharmacological Applications

The pharmacological applications of this compound are extensive:

  • Anti-Inflammatory Agents : Certain derivatives have been studied for their ability to inhibit inflammatory responses in conditions like obesity and retinal ischemia. These compounds can modulate transcription factors such as Nrf2 and NF-kB, which are pivotal in oxidative stress response pathways .
  • Antimicrobial Activity : Some derivatives have shown promising activity against pathogens related to periodontitis, with modifications enhancing their potency significantly compared to parent compounds .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in various therapeutic areas:

  • Inhibition of CDK2 :
    • A series of imidazo[4,5-c]pyridine-based CDK2 inhibitors were synthesized and evaluated. The most potent compound exhibited an IC50 value of 21 nM against CDK2 and showed significant anti-proliferative effects across multiple cancer cell lines (HL60, A549, HCT116) .
  • Anti-Inflammatory Effects :
    • Compounds derived from this scaffold were tested for their ability to inhibit inflammatory responses in human retinal pigment epithelial cells. One study indicated that these compounds could significantly reduce inflammation induced by tert-butyl hydroperoxide .
  • Modulation of Immune Pathways :
    • Research has demonstrated that certain derivatives can activate the NF-kappaB pathway through specific enzyme inhibition (IKK-ε and TBK1), leading to enhanced immune responses and reduced inflammation in experimental models .

Summary Table of Biological Activities

Activity TypeDescriptionNotable CompoundsIC50 Values
CDK InhibitionInhibits cyclin-dependent kinases involved in cell cycleCompound 5b21 nM
Anti-InflammatoryReduces inflammatory responses in various cell typesVarious derivativesVaries
Immune ModulationEnhances immune response via NF-kappaB pathway modulation4-Hydrazinyl derivativeVaries
AntimicrobialEffective against pathogens related to oral diseasesTetrahydroimidazopyridinesLower nanomolar range

Properties

IUPAC Name

3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-7-3-6-5(1)8-4-9-6/h1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOOKRVGOBKDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181667
Record name 3,5-Diazaindole
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272-97-9
Record name 3,5-Diazaindole
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Record name 1H-Imidazo[4,5-c]pyridine
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Record name 5-Azabenzimidazole
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Synthesis routes and methods I

Procedure details

3H-Imidazolo[4,5-c]pyridine was prepared by the method of Stanovik and Tisler, Synthesis, 2, 120 (1974). A mixture of 2.2 g (0.02 mole) of 3,4-diaminopyridine and 5 ml diethoxymethyl acetate was heated at reflux for two hours. The reaction mixture was cooled and diluted by addition of ethyl acetate. The solid precipitate was collected by filtration and sublimed at 170° C. and 50 torr to give 0.84 g of 3H-imidazolo[4,5-c]pyridine; mp 165°-168° C.
Quantity
2.2 g
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5 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

Into a solution of 6-chloro-4-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine 2.07 and 6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine 2.08 (536 mg, 1.62 mmol) in dichloromethane (10 mL) at 0° C., was added mCPBA (<77%, 841 mg) and mixture was warmed to room temperature. After 2 h, a 20% solution of Na2S2O3 (aq) (20 mL) was added and reaction mixture stirred at room temperature for 15 minutes. The mixture was taken up in ethyl acetate (150 mL) and washed with saturated NaHCO3 (aq) and brine. The combined organic layers were dried (MgSO4), filtered, and concentrated under reduced pressure, This residue was purified by silica gel column chromatography (eluted with 30% to 100% of ethyl acetate in hexane) to yield 6-chloro-4-(methylsulfonyl)-34(2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine 2.09 and 6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine 2.10.
Name
6-chloro-4-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine
Quantity
536 mg
Type
reactant
Reaction Step One
Name
Quantity
841 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
20 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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